An In-depth Technical Guide to (R)-2-Amino-3-(1H-pyrrol-2-yl)propanoic Acid: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to (R)-2-Amino-3-(1H-pyrrol-2-yl)propanoic Acid: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Amino-3-(1H-pyrrol-2-yl)propanoic acid is a non-proteinogenic amino acid that incorporates a pyrrole heterocyclic moiety. This structural feature imparts unique chemical characteristics that are of significant interest in medicinal chemistry and drug development. Pyrrole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the known and predicted chemical properties of (R)-2-Amino-3-(1H-pyrrol-2-yl)propanoic acid, outlines potential synthetic strategies, discusses expected analytical and spectroscopic characteristics, and explores its potential applications in pharmaceutical research. While specific experimental data for this particular enantiomer is limited in publicly available literature, this guide synthesizes information from related compounds and established chemical principles to provide a valuable resource for researchers.
Introduction: The Significance of Pyrrole-Containing Amino Acids
The incorporation of heterocyclic scaffolds into amino acid structures is a well-established strategy in drug discovery for modulating pharmacological activity, metabolic stability, and pharmacokinetic properties. The pyrrole ring, a five-membered aromatic heterocycle, is a particularly valuable pharmacophore due to its ability to participate in hydrogen bonding and π-π stacking interactions with biological targets. Amino acids containing a pyrrole moiety, such as (R)-2-Amino-3-(1H-pyrrol-2-yl)propanoic acid, represent a class of compounds with considerable potential for the development of novel therapeutics. The pyrrole nucleus is found in numerous natural products and clinically approved drugs, highlighting its biological relevance. This guide will delve into the specific chemical attributes of the (R)-enantiomer of 2-Amino-3-(1H-pyrrol-2-yl)propanoic acid, providing a foundation for its further investigation and utilization in research and development.
Physicochemical Properties
Based on available data from chemical suppliers and computational predictions, the fundamental physicochemical properties of (R)-2-Amino-3-(1H-pyrrol-2-yl)propanoic acid are summarized below. It is important to note that some of these properties are predicted and await experimental verification.
| Property | Value | Source |
| CAS Number | 1270188-90-3 | BLDpharm[1] |
| Molecular Formula | C₇H₁₀N₂O₂ | BLDpharm[1] |
| Molecular Weight | 154.17 g/mol | BLDpharm[1] |
| Appearance | Solid (predicted) | General knowledge |
| SMILES | O=C(O)CC1=CC=CN1 | Arctom[1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in water and polar organic solvents | General knowledge of amino acids |
| pKa (Carboxylic Acid) | ~2-3 (predicted) | General knowledge of amino acids |
| pKa (Amine) | ~9-10 (predicted) | General knowledge of amino acids |
Synthesis of Pyrrole-Containing Amino Acids
Potential Synthetic Strategies
Several classical and modern synthetic methodologies could be employed for the synthesis of the target molecule. The choice of a particular route would depend on factors such as the availability of starting materials, desired scale, and the need for enantiopurity.
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Paal-Knorr Pyrrole Synthesis: This is a widely used method for constructing the pyrrole ring, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. For the target molecule, a suitably protected 1,4-dicarbonyl precursor could be reacted with an ammonia source.[2]
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Hantzsch Pyrrole Synthesis: This method involves the reaction of an α-halo ketone with a β-ketoester and ammonia or a primary amine.[2]
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Barton-Zard Synthesis: This reaction involves the condensation of an isocyanoacetate with a nitroalkene, followed by cyclization.[2]
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Modern Catalytic Methods: Recent advances in organic synthesis have led to the development of various metal-catalyzed and organocatalyzed methods for pyrrole synthesis that offer high efficiency and regioselectivity.[3]
Hypothetical Retrosynthetic Analysis
A plausible retrosynthetic pathway for (R)-2-Amino-3-(1H-pyrrol-2-yl)propanoic acid is depicted below. This approach highlights key disconnections and potential starting materials.
Figure 1. A simplified retrosynthetic analysis for (R)-2-Amino-3-(1H-pyrrol-2-yl)propanoic acid.
Analytical and Spectroscopic Characterization
The structural elucidation of (R)-2-Amino-3-(1H-pyrrol-2-yl)propanoic acid would rely on a combination of standard spectroscopic techniques. Although experimental spectra are not available, the expected features can be predicted based on the analysis of similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring, the α-proton, and the β-protons of the amino acid side chain, as well as the amine and carboxylic acid protons. The protons on the pyrrole ring would appear in the aromatic region (typically δ 6-7 ppm). The α-proton would likely be a multiplet around δ 3-4 ppm, coupled to the β-protons. The β-protons would also appear as multiplets. The amine and carboxylic acid protons would be broad singlets and their chemical shifts would be dependent on the solvent and concentration.[4]
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¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carboxylic acid carbonyl carbon (δ ~170-180 ppm), the α-carbon (δ ~50-60 ppm), the β-carbon, and the four distinct carbons of the pyrrole ring in the aromatic region.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the following key absorption bands:
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A broad O-H stretching band for the carboxylic acid group from approximately 2500 to 3300 cm⁻¹.[5]
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A C=O stretching vibration for the carboxylic acid carbonyl group around 1700-1725 cm⁻¹.[5]
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N-H stretching vibrations for the primary amine and the pyrrole N-H group in the range of 3200-3500 cm⁻¹.
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C-H stretching vibrations for the alkyl and aromatic protons.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern would likely involve the loss of the carboxylic acid group (CO₂H) and cleavage of the amino acid side chain.
Potential Applications in Drug Development
Pyrrole-containing compounds have demonstrated a wide array of biological activities, suggesting that (R)-2-Amino-3-(1H-pyrrol-2-yl)propanoic acid could be a valuable building block in drug discovery.
Antimicrobial Agents
The pyrrole nucleus is a common feature in many natural and synthetic compounds with antibacterial and antifungal properties.[6] Derivatives of (R)-2-Amino-3-(1H-pyrrol-2-yl)propanoic acid could be synthesized and screened for their efficacy against various pathogens.
Anticancer Agents
Several pyrrole derivatives have been investigated for their potential as anticancer agents, acting through various mechanisms such as inhibition of protein kinases or tubulin polymerization.[7] The unique stereochemistry and functional groups of the target molecule could be exploited to design novel and selective anticancer drugs.
Antiviral and Anti-inflammatory Agents
Pyrrolones, which are derivatives of pyrrole, have shown promise as antiviral and anti-inflammatory agents.[7] Further modification of (R)-2-Amino-3-(1H-pyrrol-2-yl)propanoic acid could lead to the discovery of new compounds with these therapeutic properties.
Conclusion
(R)-2-Amino-3-(1H-pyrrol-2-yl)propanoic acid is a chiral, non-proteinogenic amino acid with significant potential as a building block in medicinal chemistry. While detailed experimental data on its synthesis and properties are not extensively documented in the public domain, this technical guide has provided a comprehensive overview based on the analysis of related compounds and fundamental chemical principles. The outlined potential synthetic routes and expected spectroscopic characteristics offer a solid foundation for researchers to initiate further investigation into this promising molecule. The diverse biological activities associated with the pyrrole scaffold suggest that (R)-2-Amino-3-(1H-pyrrol-2-yl)propanoic acid and its derivatives are worthy of exploration in the quest for novel therapeutic agents.
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